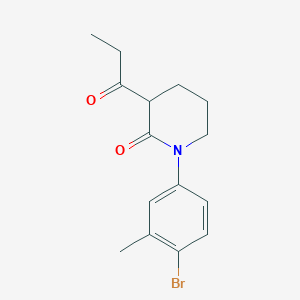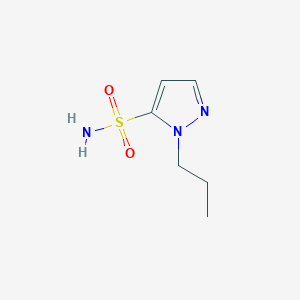![molecular formula C12H23NO2Si B13251695 tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13251695.png)
tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a silane compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure may provide insights into the binding mechanisms of similar compounds in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 3,8-diazaspiro[4.4]nonane-8-carboxylate
Uniqueness
tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to the presence of a silicon atom in its spirocyclic structure. This silicon atom can impart different chemical properties compared to similar carbon-based spirocyclic compounds, such as increased stability and reactivity under certain conditions.
This detailed article provides a comprehensive overview of tert-Butyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H23NO2Si |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
tert-butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
ZDEXIQVWWSXHHF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[Si]2(CCCC2)CN1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


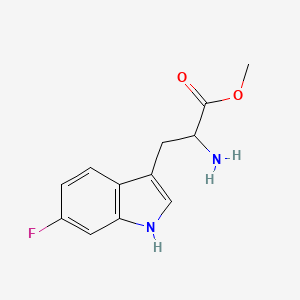

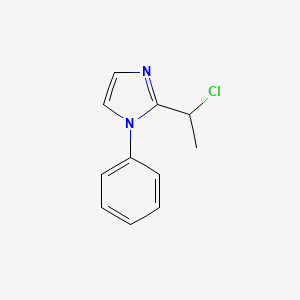
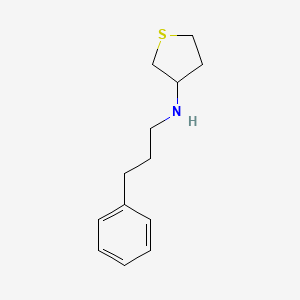
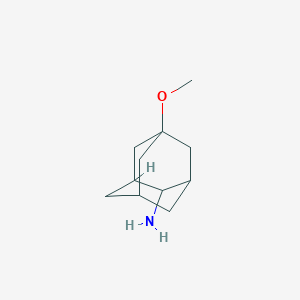
![4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13251652.png)
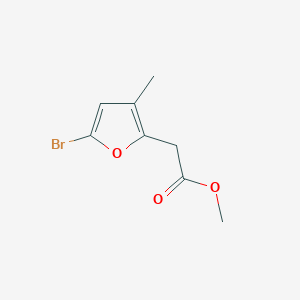
![N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine](/img/structure/B13251659.png)
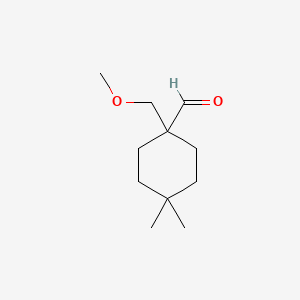

![2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide](/img/structure/B13251671.png)

